molecular formula C11H11ClN2O4 B2354002 4-(2-Chloro-5-nitrobenzoyl)morpholine CAS No. 142439-65-4

4-(2-Chloro-5-nitrobenzoyl)morpholine

Cat. No. B2354002
CAS RN: 142439-65-4
M. Wt: 270.67
InChI Key: KFAOBRKSOXRWLJ-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-nitrobenzoyl)morpholine is a chemical compound with the molecular formula C11H11ClN2O4 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 4-nitrobenzoyl chloride was reacted with morpholine in dichloromethane at 0°C, and the reaction mixture was warmed to ambient temperature over 20 hours. The crude material was then subjected to catalytic reduction to afford the desired aniline derivative .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered morpholine ring attached to a benzoyl group with nitro and chloro substituents . The average mass of the molecule is 270.669 Da .

Scientific Research Applications

Synthesis and Crystal Structure

4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative incorporating morpholine moiety, shows potential in synthesis and crystal structure analysis. Its crystalline properties were detailed, revealing specific dihedral angles and molecular dimensions, suggesting applications in materials science and structural chemistry (Duan et al., 2014).

Molecular Docking and Antimicrobial Activity

The precursor compound 3-fluoro-4-morpholinoaniline, closely related to 4-(2-Chloro-5-nitrobenzoyl)morpholine, was used in the synthesis of sulfonamides and carbamates. These compounds showed potent antimicrobial activity and promising binding affinities in molecular docking studies, highlighting their potential in antimicrobial research (Janakiramudu et al., 2017).

Nonlinear Optical Materials

Morpholinium 2-chloro-4-nitrobenzoate, closely related to this compound, has been studied for its nonlinear optical (NLO) properties. It has potential as a phase-matchable NLO crystal, useful in optical applications and device fabrication (Karthick et al., 2018).

Anticancer Activity

Quinazoline derivatives containing a morpholine moiety demonstrated anticancer activity. They were cytotoxic to human tumor cell lines, suggesting a role in developing new anticancer drugs (Ovádeková et al., 2005).

Antibacterial and Antimycotic Activities

Reactions of morpholine with chloronitro-substituted benzofurazanes produced compounds with high antibacterial and antimycotic activities. These findings are significant for the development of new antimicrobial agents (Galkina et al., 2017).

Chemical Synthesis Optimization

Continuous synthesis of ortho-4-(2-fluoro-4-nitrophenyl)morpholine in microreactors highlighted the optimization of synthesis processes for this compound, demonstrating its significance in the pharmaceutical industry, particularly in synthesizing Linezolid (Pereira et al., 2021).

Mechanism of Action

Target of Action

Morpholine derivatives have been reported to inhibit kv15 channels , which play a crucial role in the repolarization of the action potential in atrial myocytes and contribute to the control of heart rhythm.

Mode of Action

Based on the structure of the compound, it can be hypothesized that the nitro group might undergo a reduction reaction, while the chloro group might participate in nucleophilic substitution reactions .

Biochemical Pathways

Similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains .

Pharmacokinetics

Given its molecular weight of 27067 , it can be hypothesized that it might have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

properties

IUPAC Name

(2-chloro-5-nitrophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c12-10-2-1-8(14(16)17)7-9(10)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAOBRKSOXRWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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